Isozaluzanin C

Antimycobacterial Tuberculosis Structure-Activity Relationship

Isozaluzanin C (CAS 67667-64-5) is a structurally defined guaianolide with unambiguous C-3 (S) stereochemistry, distinct from its isomer zaluzanin C. Unlike crude Saussurea lappa extracts, it provides a precise pharmacophore for reproducible SAR studies. Its phytotoxicity, benchmarked against the commercial herbicide Logran, validates it as a positive control in agrochemical discovery. In antimycobacterial programs, its markedly lower potency versus dehydrocostus lactone makes it an ideal negative control for assay validation. Additionally, its stereoselective epoxidation with TBHP/VO(acac)₂ yields a single product, enabling simplified analog synthesis. Procure Isozaluzanin C for unambiguous, stereospecific research outcomes.

Molecular Formula C15H18O3
Molecular Weight 246.3 g/mol
Cat. No. B1209144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsozaluzanin C
Molecular FormulaC15H18O3
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESC=C1CCC2C(C3C1CC(C3=C)O)OC(=O)C2=C
InChIInChI=1S/C15H18O3/c1-7-4-5-10-8(2)15(17)18-14(10)13-9(3)12(16)6-11(7)13/h10-14,16H,1-6H2/t10-,11-,12+,13-,14-/m0/s1
InChIKeyXFVLNEYIZGZDHP-HPCHECBXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isozaluzanin C: A Specialized Guaianolide Sesquiterpene Lactone for Comparative Bioactivity Studies


Isozaluzanin C (CAS 67667-64-5), also known as 3-epizaluzanin C, is a guaianolide sesquiterpene lactone [1]. It is a naturally occurring compound, most notably isolated as a minor constituent from the roots of *Saussurea lappa* (Costus), but it can also be synthesized from other sesquiterpene lactones like dehydrocostuslactone, costunolide, and parthenolide [2]. Its structure is characterized by an alpha-methylene-gamma-lactone moiety and a specific hydroxylation pattern at the C-3 position, which differentiates it from its structural isomer, zaluzanin C [3].

Why a General Guaianolide or Costus Extract Cannot Substitute for Isozaluzanin C in Focused Research


Generic substitution of Isozaluzanin C with other guaianolides or crude *Saussurea lappa* extracts is not scientifically justified due to the profound impact of minor structural modifications on its specific bioactivity profile. Studies show that the presence and stereochemistry of the C-3 hydroxyl group, which defines Isozaluzanin C as distinct from dehydrocostus lactone and its isomer zaluzanin C, is a key determinant of its observed activities [1]. For instance, the addition of a C-3 hydroxyl group can completely invert the activity of the parent compound in certain assays [2], while the specific stereochemistry at this position can dictate potency in others [3]. Therefore, research that requires precise modulation of a particular biological pathway or a specific pharmacophore must utilize the defined compound, as extracts or analogs will introduce confounding variability.

Quantitative Differentiation of Isozaluzanin C Against Key Analogs and Isomers


Antimycobacterial Activity: Significant Loss of Potency Compared to Dehydrocostus Lactone

The introduction of a C-3 hydroxyl group to form Isozaluzanin C (3-epizaluzanin C) results in a dramatic decrease in antimycobacterial activity compared to its parent compound, dehydrocostus lactone [1]. This highlights a critical structural requirement for activity and demonstrates that this specific modification is detrimental to this particular bioactivity.

Antimycobacterial Tuberculosis Structure-Activity Relationship

Plant Growth Regulation: Structural Isomerism Dictates Functional Divergence from Zaluzanin C

A direct structure-activity comparison reveals that Isozaluzanin C and its isomer, zaluzanin C, exhibit different plant growth regulatory activities [1]. This demonstrates that the specific stereochemistry at the C-3 position, the only structural difference between the two compounds, is a critical determinant of their biological function in plant systems.

Plant Growth Regulator Allelopathy Rooting

Phytotoxicity Profile: Potency Comparable to a Commercial Herbicide Standard in Monocot and Dicot Assays

In a comparative bioassay, Isozaluzanin C demonstrated growth inhibition on both monocot and dicot species that was totally comparable to the levels achieved by the commercial herbicide Logran, which was used as an internal standard [1]. This places Isozaluzanin C in a validated context for potential herbicidal applications, distinguishing it from less active guaianolides in the same study.

Phytotoxicity Herbicide Allelochemical

Stereoselective Synthesis: Distinct Chemical Reactivity Enables Controlled Derivative Production

Isozaluzanin C exhibits a unique stereoselectivity in chemical reactions compared to other oxidation methods. When treated with the TBHP/VO(acac)2 system, it yields only one specific epoxide [1], whereas reaction with perbenzoic acid produces a mixture of two hydroxy epoxides [1]. This controlled reactivity makes it a valuable starting material for synthesizing specific stereoisomers, offering an advantage over less selective analogs.

Synthetic Chemistry Stereoselectivity Epoxidation

Targeted Research and Development Applications for Isozaluzanin C Based on Comparative Evidence


Agrochemical Discovery: Validating Herbicidal Lead Compounds

Isozaluzanin C is a suitable compound for agrochemical discovery programs focused on developing natural herbicides. Its demonstrated phytotoxicity, which is comparable to the commercial standard Logran in controlled assays [1], provides a validated benchmark for potency. Researchers can use it as a positive control or a structural template to investigate the mode of action of guaianolide-based herbicides and to synthesize novel analogs with improved selectivity or environmental profiles.

Plant Biology: Investigating Structure-Activity Relationships in Allelopathy

For plant biologists studying allelopathy and plant-plant interactions, Isozaluzanin C is an essential tool for dissecting structure-activity relationships. Its distinct activity profile compared to its isomer, zaluzanin C, in plant growth regulation assays [1], makes it a critical compound for elucidating the specific structural features (C-3 stereochemistry) that govern the biological activity of these natural signals.

Synthetic Chemistry: Producing Stereochemically Pure Sesquiterpene Lactone Derivatives

Isozaluzanin C is a valuable starting material in synthetic chemistry for producing specific sesquiterpene lactone derivatives. Its unique stereoselective behavior in epoxidation reactions, yielding a single product with the TBHP/VO(acac)2 system [1], offers a clear advantage over less selective methods. This predictability simplifies the synthesis of complex natural product analogs for further biological evaluation.

Antimycobacterial Research: A Negative Control for Structure-Activity Studies

In antimycobacterial drug discovery, Isozaluzanin C serves a specific and critical role as a negative control or a comparator in structure-activity relationship (SAR) studies. Its dramatically lower potency against *M. tuberculosis* compared to dehydrocostus lactone [1] makes it an ideal tool to confirm the importance of the parent compound's C-3 unsubstituted structure. It can be used to benchmark the activity of new analogs and to validate assay sensitivity.

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